molecular formula C14H11ClO3 B1308758 4-(Benzyloxy)-2-chlorobenzoic acid CAS No. 75835-35-7

4-(Benzyloxy)-2-chlorobenzoic acid

Cat. No.: B1308758
CAS No.: 75835-35-7
M. Wt: 262.69 g/mol
InChI Key: NLSYAGPPJSQRGM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chlorobenzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, featuring a benzyloxy group at the para position and a chlorine atom at the ortho position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chlorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-chlorobenzoic acid with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzoic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(Benzyloxy)-2-carboxybenzoic acid.

    Reduction: Formation of 4-(Benzyloxy)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-chlorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chlorobenzoic acid: Lacks the benzyloxy group, reducing its hydrophobic interactions in biological systems.

    4-Chlorobenzoic acid: Lacks the benzyloxy group, affecting its overall reactivity and application scope.

Uniqueness

4-(Benzyloxy)-2-chlorobenzoic acid is unique due to the presence of both the benzyloxy and chlorine substituents. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-chloro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSYAGPPJSQRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408283
Record name 4-Benzyloxy-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75835-35-7
Record name 4-Benzyloxy-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-2-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ethanol (8.8 ml), 1,4-dioxane (2.2 ml) and a 1N aqueous sodium hydroxide solution (4.7 ml) were added to benzyl 4-benzyloxy-2-chlorobenzoate (1.12 g). The mixture was stirred at 70° C. for 1.5 hr. The solvent was evaporated and water was added to the residue to dissolve the same. After washing with ether, the aqueous layer was acidified with 1N hydrochloric acid, and the resulting precipitate was collected by filtration to give the objective compound (810 mg) as a pale-yellow powder.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
benzyl 4-benzyloxy-2-chlorobenzoate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.7 g (60.9 mmol) of 4-benzyloxy-2-chloro-benzoic acid ethyl ester and 4.87 g (122 mmol) of sodium hydroxide were added to a mixed solvent consisting of 180 mL of methanol and 18 mL of water followed by refluxing for 6 hours. After cooling, concentrated hydrochloric acid was added to bring to a pH of 5 followed by filtering out the precipitate. The precipitate was washed with water and dried to obtain 8.5 g of a white solid.
Name
4-benzyloxy-2-chloro-benzoic acid ethyl ester
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To benzyl 4-benzyloxy-2-chlorobenzoate (1.12 g) were added ethanol (8.8 ml), 1,4-dioxane (2.2 ml) and 1N aqueous sodium hydroxide solution (4.7 ml) and the mixture was stirred at 70° C. for 1.5 hr. The solvent was evaporated and water was added to the residue for dissolution, which was washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and the precipitate was collected by filtration to give 4-benzyloxy-2-chlorobenzoic acid (810 mg) as a pale-yellow powder.
Name
benzyl 4-benzyloxy-2-chlorobenzoate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One

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